molecular formula C17H23ClF3N3O B1443763 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid diethylamide CAS No. 1311280-30-4

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid diethylamide

Cat. No.: B1443763
CAS No.: 1311280-30-4
M. Wt: 377.8 g/mol
InChI Key: CYRKLPJRBMVGLJ-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Synthesis Analysis

The synthesis of TFMP derivatives is an important research topic due to their wide applications . For instance, the synthesis of tipranavir, a TFMP derivative, was achieved using a chiral auxiliary .


Molecular Structure Analysis

The molecular structure of TFMP derivatives typically includes a trifluoromethyl group and a pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and can involve various steps .


Physical and Chemical Properties Analysis

TFMP derivatives have unique physical and chemical properties due to the presence of the fluorine atom and the pyridine moiety .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with TFMP derivatives can vary depending on the specific compound. For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has hazard statements H226, H315, H319, and H335, indicating that it is flammable, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of fluorinated organic chemicals, including TFMP derivatives, is an increasingly important research topic. Many novel applications of TFMP are expected to be discovered in the future .

Biochemical Analysis

Biochemical Properties

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid diethylamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it can activate or inhibit certain signaling cascades, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it can impact metabolic pathways by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. This binding often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact on cellular function. Toxicity studies have indicated that high doses can lead to adverse effects, including organ damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels within the cell. For instance, the compound may be metabolized by cytochrome P450 enzymes, resulting in the formation of various metabolites that can influence cellular processes .

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N,N-diethylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClF3N3O/c1-3-24(4-2)16(25)12-5-7-23(8-6-12)11-15-14(18)9-13(10-22-15)17(19,20)21/h9-10,12H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRKLPJRBMVGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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